

Spectroscopic Analysis of But-2-yne-1,4-diol: A Technical Guide

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Compound of Interest

Compound Name: *Butyne-1,4-diol*

Cat. No.: *B8721112*

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Introduction

But-2-yne-1,4-diol is a versatile chemical intermediate with the molecular formula C₄H₆O₂.^[1] ^[2]^[3] It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.^[4]^[5]^[6] A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for But-2-yne-1,4-diol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and scientists.

Spectroscopic Data

The following sections present the key spectroscopic data for But-2-yne-1,4-diol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy of But-2-yne-1,4-diol reveals the presence of two distinct types of protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2	Singlet	4H	-CH ₂ -
~3.5	Singlet (broad)	2H	-OH

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~82	C≡C
~50	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	O-H stretch (hydroxyl group)
~2900	Medium	C-H stretch (alkane)
~2200	Weak	C≡C stretch (alkyne)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization mass spectrum of But-2-yne-1,4-diol exhibits a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
86	~10	[M] ⁺ (Molecular Ion)
85	~50	[M-H] ⁺
57	~100	[M-CHO] ⁺
31	~60	[CH ₂ OH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of But-2-yne-1,4-diol in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆)) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition for ¹H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Acquisition for ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

- A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of finely ground But-2-yne-1,4-diol with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Place the prepared sample in the IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: Identify and label the significant absorption bands in the spectrum.

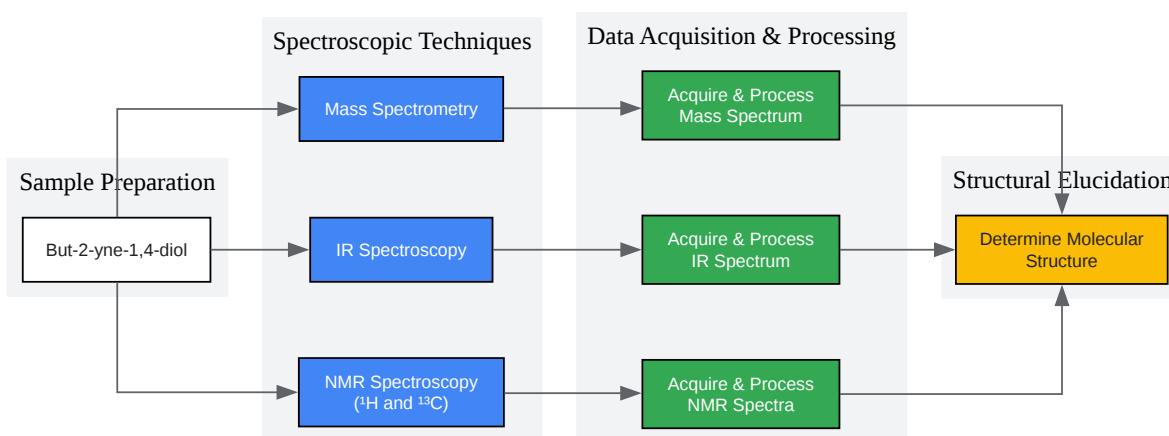
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like But-2-yne-1,4-diol.



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Caption: Workflow for the spectroscopic analysis of But-2-yne-1,4-diol.

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